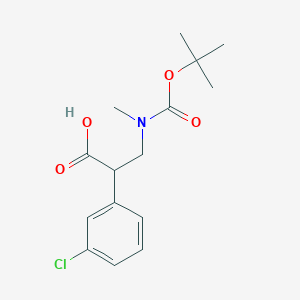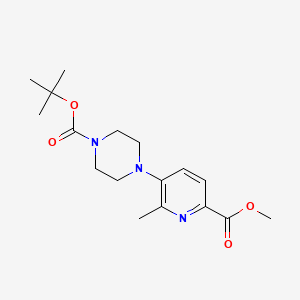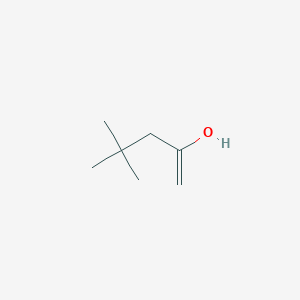![molecular formula C15H17NO2 B13932243 [4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone CAS No. 276678-36-5](/img/structure/B13932243.png)
[4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone is a complex organic compound with a unique structure that includes a hydroxypropynyl group, a methylphenyl group, and a pyrrolidinylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone typically involves multiple steps. One common method starts with the preparation of the hydroxypropynyl group, which is then attached to the methylphenyl ring. The final step involves the introduction of the pyrrolidinylmethanone group under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Hydroxy-1-propyn-1-yl)benzoic acid
- 4-(3-Hydroxy-1-propyn-1-yl)benzaldehyde
- 4-(3-Hydroxy-1-propyn-1-yl)-2-nitro-6-(trifluoromethoxy)phenol
Uniqueness
Compared to these similar compounds, [4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone stands out due to its additional pyrrolidinylmethanone group
Conclusion
This compound is a compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Ongoing research continues to uncover new uses and mechanisms of action, highlighting its importance in various fields.
Propiedades
Número CAS |
276678-36-5 |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
[4-(3-hydroxyprop-1-ynyl)-2-methylphenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H17NO2/c1-12-11-13(5-4-10-17)6-7-14(12)15(18)16-8-2-3-9-16/h6-7,11,17H,2-3,8-10H2,1H3 |
Clave InChI |
PIAKAZVIOWCEML-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C#CCO)C(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester](/img/structure/B13932178.png)








![7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrobromide](/img/structure/B13932224.png)

